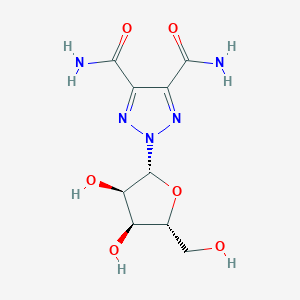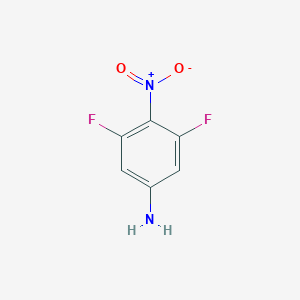
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide (RTCA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic nucleoside analogue that has been shown to have several interesting properties, including antiviral and anticancer activity. In
Applications De Recherche Scientifique
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have several potential applications in scientific research. One of the most promising areas of research is in the development of antiviral drugs. This compound has been shown to have activity against several different viruses, including hepatitis C virus, human immunodeficiency virus (HIV), and herpes simplex virus.
In addition to its antiviral activity, this compound has also been shown to have anticancer activity. It has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Mécanisme D'action
The mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is not fully understood, but it is thought to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of enzymes that are essential for viral replication, including the viral RNA polymerase and the viral protease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the replication of several different viruses, including hepatitis C virus, HIV, and herpes simplex virus. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of viral infections and cancer. This compound has been shown to have activity against several different viruses and cancer cells, making it a promising candidate for further development.
One limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in lab experiments and to develop it as a therapeutic agent. Additionally, this compound may have off-target effects that could limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide. One area of research is in the development of this compound as a therapeutic agent for the treatment of viral infections and cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in these applications.
Another area of research is in the development of new synthetic methods for the preparation of this compound. This could lead to more efficient and cost-effective methods for the production of this compound, which could make it more accessible for use in scientific research.
Conclusion:
In conclusion, this compound is a synthetic nucleoside analogue that has several potential applications in scientific research. It has been shown to have activity against several different viruses and cancer cells, making it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments and clinical applications.
Méthodes De Synthèse
The synthesis of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide involves a multistep process that begins with the reaction of ribose with sodium azide to form the corresponding azide derivative. This intermediate is then reacted with ethyl chloroformate to form the ribose carbonate intermediate. The final step involves the reaction of the ribose carbonate intermediate with 5-amino-1,2,3-triazole-4-carboxamide to form this compound.
Propriétés
Numéro CAS |
123027-68-9 |
|---|---|
Formule moléculaire |
C9H13N5O6 |
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4,5-dicarboxamide |
InChI |
InChI=1S/C9H13N5O6/c10-7(18)3-4(8(11)19)13-14(12-3)9-6(17)5(16)2(1-15)20-9/h2,5-6,9,15-17H,1H2,(H2,10,18)(H2,11,19)/t2-,5-,6-,9-/m1/s1 |
Clé InChI |
KRZNZWRVNMUIIE-BNMXECBLSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
SMILES |
C(C1C(C(C(O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
Autres numéros CAS |
123027-68-9 |
Synonymes |
2-beta-D-ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide 2-BRTD 2-ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)



![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)






